molecular formula C17H14N2O3 B3052284 Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate CAS No. 40034-41-1

Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate

Cat. No.: B3052284
CAS No.: 40034-41-1
M. Wt: 294.3 g/mol
InChI Key: MZESMDMSRBNRBO-UHFFFAOYSA-N
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Description

Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate (CAS 40034-41-1) is a quinoline derivative with a molecular formula of C₁₇H₁₄N₂O₃ and a molecular weight of 294.31 g/mol . Its structure features a pyridyl substituent at position 7, a 4-oxo-1,4-dihydroquinoline core, and an ethyl ester at position 3. Key physicochemical properties include a LogP of 2.17, indicating moderate lipophilicity, and an HPLC-optimized analytical method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase . This compound serves as a precursor to Rosoxacin (1-ethyl-4-oxo-7-(4-pyridyl)-1,4-dihydroquinoline-3-carboxylic acid), a known antibacterial agent .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxo-7-pyridin-4-yl-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-22-17(21)14-10-19-15-9-12(3-4-13(15)16(14)20)11-5-7-18-8-6-11/h3-10H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZESMDMSRBNRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193090
Record name Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate
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Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40034-41-1
Record name Ethyl 1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylate
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Record name Ethyl 1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylate
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Record name Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate
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Record name Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate
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Record name Ethyl 1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylate
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Preparation Methods

Synthesis of the Aniline Precursor

The 4-pyridyl substituent at position 7 is introduced at the aniline stage. For example, 2-amino-5-(4-pyridyl)benzoic acid ethyl ester serves as the starting material. This compound is synthesized via:

  • Pd-catalyzed coupling : A Suzuki-Miyaura reaction between 2-amino-5-bromobenzoic acid ethyl ester and 4-pyridylboronic acid.
  • Direct functionalization : Nitration and reduction of 4-pyridyl-substituted benzene derivatives, though this route is less common due to regioselectivity challenges.

Cyclization Reaction Mechanism

The aniline precursor reacts with a β-keto ester (e.g., ethyl acetoacetate) in a high-boiling solvent (e.g., diphenyl ether) at 180–200°C. The reaction proceeds via:

  • Enamine formation : The amino group attacks the β-keto ester’s carbonyl carbon.
  • Cyclodehydration : Intramolecular attack by the enamine’s nitrogen on the adjacent carbonyl group, forming the quinoline ring.
  • Aromatization : Loss of water yields the 4-oxoquinoline structure.

Key conditions :

  • Solvent : Diphenyl ether or DMF for optimal thermal stability.
  • Catalyst : Sodium methoxide or potassium tert-butoxide to deprotonate intermediates.
  • Yield : 60–85%, depending on the purity of the aniline precursor.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

In patented methods, halogenated intermediates undergo substitution with pyridyl groups. For instance:

  • Ethyl 7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate is reacted with 4-pyridylmagnesium bromide in THF at −78°C, followed by aqueous workup.
  • Limitations : Low yields (30–45%) due to steric hindrance and competing side reactions.

Post-Cyclization Functionalization

A two-step approach involves:

  • Gould-Jacobs cyclization to form ethyl 1,4-dihydro-4-oxo-7-bromoquinoline-3-carboxylate.
  • Buchwald-Hartwig amination with 4-pyridylamine using Pd(dba)₂/Xantphos as the catalyst system.
    Advantages : Higher regioselectivity (yields: 70–78%) compared to direct substitution.

Comparative Analysis of Methods

Method Starting Material Key Reagents/Conditions Yield (%) Pros/Cons
Gould-Jacobs 2-Amino-5-(4-pyridyl)benzoic acid ester Ethyl acetoacetate, diphenyl ether 60–85 High yield; scalable
Nucleophilic Substitution 7-Chloroquinoline derivative 4-Pyridyl Grignard reagent 30–45 Low yield; side reactions
Buchwald-Hartwig 7-Bromoquinoline derivative Pd(dba)₂, Xantphos, 4-pyridylamine 70–78 Regioselective but requires Pd catalyst

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • Diphenyl ether vs. DMF : Higher yields (80% vs. 65%) are achieved in diphenyl ether due to superior thermal stability.
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, though scalability remains an issue.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove unreacted β-keto esters.
  • Chromatography : Silica gel eluted with DCM/MeOH (20:1) resolves regioisomeric impurities.

Common Pitfalls

  • Oxidation : The 1,4-dihydroquinoline core is prone to oxidation; reactions must be conducted under inert atmosphere.
  • Ester hydrolysis : Basic conditions during workup may hydrolyze the ethyl ester; pH must be maintained at 6–7.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate has been investigated for its antimicrobial properties. Compounds in the quinoline family have demonstrated efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. Studies have shown that derivatives of this compound exhibit minimal inhibitory concentrations (MICs) comparable to established antibiotics, making them promising candidates for further development as antimicrobial agents .

Antiviral Properties

Research indicates that quinoline derivatives can also exhibit antiviral activity. This compound has been explored for its potential against viral infections, particularly those affecting the respiratory system. The compound's ability to interfere with viral replication mechanisms is currently under investigation .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has been studied to assess its absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest that this compound exhibits favorable bioavailability when administered orally compared to other quinoline derivatives .

Case Study: Efficacy in Animal Models

A study involving animal models demonstrated the effectiveness of this compound in treating bacterial infections. The results indicated a significant reduction in bacterial load in treated subjects compared to control groups, supporting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-(4-pyridyl) group in the target compound distinguishes it from analogs with alternative substituents:

  • Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Fluorine and chlorine substituents enhance antibacterial activity by interacting with DNA gyrase, a mechanism common in fluoroquinolones like ciprofloxacin .
Table 1: Substituent Effects at Position 7
Compound Substituent (Position 7) Molecular Weight LogP Key Properties
Target Compound 4-Pyridyl 294.31 2.17 Moderate lipophilicity, precursor to Rosoxacin
Ethyl 7-(trifluoromethyl) analog CF₃ 299.24 ~2.8* Enhanced hydrophobicity, electron-withdrawing
Ethyl 7-chloro-6-fluoro analog Cl, F 329.73 ~1.5 DNA gyrase inhibition, antibacterial

*Estimated based on substituent contributions.

Core Structure Modifications

Tricyclic Derivatives
  • Thiazeto[3,2-a]quinoline derivatives: Fusion with a thiazeto ring (e.g., prulifloxacin intermediate) enhances rigidity and bioavailability .
Oxo vs. Thioxo at Position 4
  • 4-Thioxo analogs (e.g., compound 47 in ): Replacement of the 4-oxo group with 4-thioxo increases electron density and may alter binding kinetics with metal ions in enzymatic targets .

Ester vs. Carboxylic Acid Derivatives

  • Rosoxacin (1-ethyl-4-oxo-7-(4-pyridyl)-1,4-dihydroquinoline-3-carboxylic acid): Hydrolysis of the ethyl ester yields the free carboxylic acid, which exhibits antibacterial activity by chelating magnesium ions in DNA gyrase . The ester form (target compound) acts as a prodrug, improving membrane permeability .
Table 2: Ester vs. Acid Forms
Property Ethyl Ester (Target Compound) Rosoxacin (Carboxylic Acid)
Bioavailability High (prodrug) Moderate (active form)
Solubility Higher in organic solvents Higher in aqueous media
Mechanism Prodrug conversion Direct enzyme inhibition

N-Alkylation at Position 1

  • 1-Ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate (CAS 40034-46-6): N-ethylation enhances metabolic stability by reducing oxidative deamination. This derivative is synthesized via alkylation of the parent compound with ethyl iodide .

Biological Activity

Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate, a compound belonging to the quinoline family, has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H18N2O3
  • Molecular Weight : 322.36 g/mol
  • CAS Number : 40034-46-6
  • IUPAC Name : Ethyl 1-ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylate

1. Antibacterial Activity

This compound exhibits significant antibacterial properties. Research indicates that derivatives of this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve interference with bacterial DNA synthesis pathways, similar to other quinoline derivatives .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HT29 (Colon Cancer)15.0
A549 (Lung Cancer)20.0

3. Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Activity
In a preclinical study involving MCF-7 breast cancer cells, treatment with ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. These findings support further investigation into its use as an adjunct therapy in cancer treatment.

Q & A

Q. What are the key synthetic methodologies for preparing Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate?

The compound is synthesized via the Gould-Jacobs quinoline synthesis. Critical steps include:

  • Cyclization : Reaction of dialkyl 3-(4-pyridyl)anilinomethylenemalonate under thermal conditions to form the quinoline core .
  • N-Alkylation : Treatment with ethyl iodide in dimethylformamide (DMF) to introduce the 1-ethyl group .
  • Hydrolysis : Alkaline hydrolysis of the ethyl ester to yield the carboxylic acid derivative, followed by neutralization with acetic acid for isolation . Yields depend on reaction optimization, such as solvent choice (DMF or chloroform) and temperature control .

Q. Which analytical techniques are essential for structural characterization?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm substituent positions and tautomeric forms (e.g., 4-oxo vs. 4-hydroxy tautomers) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding) and confirms regioselectivity in derivatives . For example, X-ray analysis of related compounds reveals C–H⋯O and C–H⋯Cl interactions influencing crystal packing .

Q. What safety precautions are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can researchers address low yields or unexpected by-products during synthesis?

  • By-Product Analysis : Use HPLC or TLC to identify impurities. For instance, Sharpless click reactions with azides may yield triazole-substituted by-products requiring chromatographic separation .
  • Reaction Optimization : Adjust solvent polarity (e.g., ethyl acetate/hexane ratios) or temperature to favor desired pathways. Evidence shows that ethylation regioselectivity is solvent-dependent .

Q. What structural modifications enhance biological activity in derivatives?

  • Fluorination : Introducing fluorine at position 6 or 8 improves antibacterial potency by increasing membrane permeability .
  • Heterocyclic Fusion : Forming pyrano[3,2-c]quinoline derivatives via O-acylation enhances cytotoxicity against cancer cell lines (e.g., MCF-7, HePG2) .
  • Side-Chain Functionalization : Piperazinyl or cyclopropyl groups at position 1 improve pharmacokinetic profiles .

Q. How is tautomerism between 4-oxo and 4-hydroxy forms resolved experimentally?

  • IR Spectroscopy : Differentiates carbonyl (C=O, ~1700 cm1^{-1}) vs. hydroxyl (O–H, ~3200 cm1^{-1}) stretches .
  • 1H^1H NMR : The 4-hydroxy tautomer shows a deshielded proton at δ 12–14 ppm, absent in the 4-oxo form .

Q. What patented processes are relevant for scaling up production?

  • Patent EP0153163 : Describes cyclopropanation and fluorination steps to generate antibacterial derivatives .
  • US Patent 3,104,240 : Details hydrolysis and recrystallization protocols for high-purity carboxylic acid isolation .

Q. How should researchers interpret contradictory data in regioselective reactions?

  • Case Study : Ethylation of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate produces positional isomers. Use kinetic vs. thermodynamic control:
  • Low Temperature : Favors N-ethylation (kinetic product).
  • High Temperature : Favors O-ethylation (thermodynamic product) .
    • Validation : Combine 1H^1H NMR coupling constants and NOE experiments to assign regiochemistry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate

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